molecular formula C19H23ClO4 B1237488 Isochromophilone V CAS No. 167355-56-8

Isochromophilone V

Cat. No. B1237488
M. Wt: 350.8 g/mol
InChI Key: ZFOBGKZKFOAYTR-ZZSXOZOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochromophilone V is a natural product found in Penicillium multicolor with data available.

Scientific Research Applications

Inhibition of Acyl-CoA: Cholesterol Acyltransferase

Isochromophilone V, isolated from Penicillium multicolor FO-3216, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). The IC50 values of isochromophilones, including V, were determined in an enzyme assay using rat liver microsomes, indicating its potential in regulating cholesterol metabolism (Arai et al., 1995).

Novel Azaphilone Structure and Antibiotic Activity

Isochromophilone IX, a novel azaphilone compound isolated from Penicillium species, is related to isochromophilone V in structure. These compounds represent a unique class of γ-amino butyric acid (GABA) containing metabolites, highlighting their potential in antibiotic development and biological research (Michael et al., 2003).

Applications in HIV Research

Isochromophilone I and II, closely related to isochromophilone V, have been identified as inhibitors of gp120-CD4 binding, a key interaction in HIV infection. This suggests potential applications of isochromophilone V in HIV research, exploring its effects on viral entry and replication processes (Matsuzaki et al., 1995).

Cytotoxic Activities and Cancer Research

Isochromophilones, including isochromophilone V, have been explored for their cytotoxic activities against various cancer cell lines. These studies contribute to understanding their potential as anti-cancer agents, especially in targeting specific cancer types (Luo et al., 2018).

properties

CAS RN

167355-56-8

Product Name

Isochromophilone V

Molecular Formula

C19H23ClO4

Molecular Weight

350.8 g/mol

IUPAC Name

(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one

InChI

InChI=1S/C19H23ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,17,21,23H,5H2,1-4H3/b7-6+,12-8+/t11-,17+,19+/m0/s1

InChI Key

ZFOBGKZKFOAYTR-ZZSXOZOGSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)O)(C)O)Cl

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl

synonyms

isochromophilone V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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